molecular formula C18H12FN3OS2 B2697804 5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034368-37-9

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2697804
CAS No.: 2034368-37-9
M. Wt: 369.43
InChI Key: KWEROIFOTBVKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings . It has a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene ring, in particular, is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives can undergo a variety of reactions, including condensation reactions .

Scientific Research Applications

Synthesis and Characterization

One of the fundamental scientific research applications of compounds similar to "5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide" involves their synthesis and detailed characterization. For example, the study by Ahmad et al. (2021) explored the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. This research highlighted the facile synthesis of related compounds, detailing the intermediate steps and the influence of various substituents on electronic properties through Density Functional Theory (DFT) calculations. The study aimed at understanding the nonlinear optical (NLO) properties and electronic delocalization of such compounds, which are crucial for applications in materials science and electronics (Ahmad et al., 2021).

Potential Biological Activities

Another significant area of scientific research application for compounds within this class involves exploring their biological activities. Though the direct biological activities of "this compound" are not documented in the available literature, studies on similar compounds offer a glimpse into potential antimicrobial, antiviral, or anticancer properties. For instance, Desai et al. (2013) conducted research on fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. This study emphasizes the significance of fluorine atoms in enhancing biological activity, suggesting a potential research direction for similar fluorinated compounds (Desai et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

5-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS2/c19-13-1-2-15-12(7-13)8-16(25-15)18(23)22-9-14-17(21-5-4-20-14)11-3-6-24-10-11/h1-8,10H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEROIFOTBVKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.